5-bromo-3-nitroquinolin-4-ol
Description
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Structure
3D Structure
Properties
CAS No. |
723283-90-7 |
|---|---|
Molecular Formula |
C9H5BrN2O3 |
Molecular Weight |
269.05 g/mol |
IUPAC Name |
5-bromo-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-2-1-3-6-8(5)9(13)7(4-11-6)12(14)15/h1-4H,(H,11,13) |
InChI Key |
NWRGJCHLYXOMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C(=CN2)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
5-bromo-3-nitroquinolin-4-ol CAS number and identifiers
CAS Number: 723283-90-7 Synonyms: 5-Bromo-3-nitro-4-hydroxyquinoline; 5-Bromo-3-nitroquinolin-4(1H)-one Molecular Formula: C9H5BrN2O3 Molecular Weight: 269.05 g/mol [1][2][3][4]
Part 1: Identity & Chemical Architecture[5]
The Tautomeric Duality
For researchers utilizing 5-bromo-3-nitroquinolin-4-ol, understanding its tautomeric nature is critical for reaction planning. While often cataloged as the 4-ol (enol) , the compound predominantly exists as the 4-one (keto) tautomer in the solid state and in polar solvents. This behavior dictates its nucleophilicity and reactivity profiles.
-
4-Hydroxy form (Enol): Reactive species in
-alkylation or -acylation under specific basic conditions. -
4-Quinolone form (Keto): The thermodynamically stable form; responsible for the high melting point and poor solubility in non-polar solvents. The NH moiety is weakly acidic (pKa ~9-10) due to the electron-withdrawing effect of the 3-nitro and 5-bromo groups.
Key Identifiers
| Identifier | Value | Note |
| CAS Number | 723283-90-7 | Specific to the 5-bromo-3-nitro isomer.[1][2][3][4] |
| PubChem CID | 1080053 | Listed as a building block. |
| SMILES | OC1=C(=O)C=NC2=C1C=CC=C2Br | Depicts the enol form. |
| InChIKey | NWRGJCHLYXOMGU-UHFFFAOYSA-N | Unique hash for database integration. |
Critical Warning: Do not confuse this compound with 5-bromoquinolin-8-ol (CAS 1198-14-7) . The 8-hydroxy isomer is a metal chelator; the 4-hydroxy-3-nitro isomer is a scaffold for kinase inhibitors.
Part 2: Synthesis & Production Workflows
The synthesis of this compound typically follows two primary logic gates: Direct Nitration of a pre-formed quinolone core or Cyclization of aniline precursors.
Route A: Direct Nitration (Preferred)
This method utilizes the electron-rich nature of the 4-hydroxyquinoline scaffold. The 3-position is highly activated for electrophilic aromatic substitution, even with the deactivating 5-bromo substituent present.
Protocol:
-
Starting Material: 5-Bromoquinolin-4-ol (prepared via Gould-Jacobs reaction from 3-bromoaniline, separation of isomers required).
-
Reagents: Fuming Nitric Acid (
), Propionic Acid or Acetic Acid (Solvent). -
Conditions:
-
Dissolve 5-bromoquinolin-4-ol in propionic acid at 90°C.
-
Add fuming
(1.5 eq) dropwise. -
Reflux for 2–4 hours.
-
Workup: Cool to room temperature. The 3-nitro derivative typically precipitates as a yellow solid. Filter, wash with water, and recrystallize from DMF/Ethanol.
-
Route B: Gould-Jacobs Cyclization (De Novo)
For large-scale synthesis where isomer separation is feasible.
-
Condensation: 3-Bromoaniline + Diethyl ethoxymethylenemalonate (EMME)
Enamine intermediate ( C). -
Cyclization: Heat enamine in diphenyl ether (
C) Mixture of 5-bromo and 7-bromoquinolin-4-ol. -
Separation: Fractional crystallization.
-
Nitration: As per Route A.
Visualization of Synthesis Logic
Figure 1: Step-wise synthesis pathway from aniline precursors to the target 3-nitroquinoline scaffold.
Part 3: Reactivity & Applications in Drug Discovery
This compound acts as a "Tri-Functional Hub" for medicinal chemistry. Each functional group allows for orthogonal derivatization.
The "Tri-Functional Hub" Strategy
-
Position 4 (OH/Cl): The hydroxyl group is a placeholder for nucleophilic aromatic substitution (
). Conversion to 4-chloro activates the ring for amine coupling (e.g., introducing solubilizing tails or kinase-binding motifs). -
Position 3 (NO2/NH2): The nitro group is a masked amine. Reduction yields the 3-aminoquinoline, enabling the construction of tricyclic cores (e.g., pyrimido[4,5-c]quinolines) common in EGFR inhibitors.
-
Position 5 (Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton into the "solvent-exposed" region of a protein binding pocket.
Experimental Protocol: Chlorination (4-OH 4-Cl)
The conversion to 5-bromo-4-chloro-3-nitroquinoline is the most common next step.
-
Reagents: Phosphorus Oxychloride (
), Diisopropylethylamine (DIPEA) or catalytic DMF. -
Procedure:
-
Suspend this compound (1.0 eq) in dry acetonitrile or neat
(5-10 eq). -
Add DIPEA (1.2 eq) cautiously at 0°C (exothermic).
-
Heat to reflux (
C) for 2–3 hours until the solid dissolves and TLC shows consumption. -
Quench: Pour onto crushed ice/sodium bicarbonate solution.
-
Isolation: Extract with Dichloromethane (DCM). The product is unstable to hydrolysis; use immediately or store under inert gas.
-
Reactivity Flowchart
Figure 2: Divergent synthesis capabilities of the this compound scaffold.
Part 4: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Handling: The 3-nitro group introduces potential explosivity risks if heated dry in large quantities. Always handle in a fume hood.
-
Storage: Store at room temperature, kept dry. The 4-chloro derivative (if generated) is moisture-sensitive and corrosive.
References
-
EnamineStore. this compound Product Page (CAS 723283-90-7). Retrieved from
-
BLD Pharm. 6-Bromo-3-nitroquinolin-4-ol and Isomer Data. Retrieved from (Note: Reference for structural analogues and handling).
-
PubChem. Compound Summary: this compound. Retrieved from
-
BenchChem. Nitration Protocols for Quinoline Derivatives. Retrieved from
- Organic Syntheses.General Procedures for Quinoline Nitration.
Sources
An In-depth Technical Guide to Determining the Solubility Profile of 5-bromo-3-nitroquinolin-4-ol in DMSO and Methanol
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of drug discovery and development, the characterization of a compound's physicochemical properties is a foundational pillar upon which all subsequent research is built. Among these properties, solubility stands out as a critical determinant of a drug candidate's ultimate success. It governs everything from formulation strategies and bioavailability to the reliability of in vitro screening data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine the solubility profile of a specific heterocyclic compound, 5-bromo-3-nitroquinolin-4-ol, in two common and functionally distinct laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. The principles and methodologies detailed herein are designed to be broadly applicable, offering both the theoretical underpinnings and the practical, step-by-step protocols necessary for generating robust and reliable solubility data.
Theoretical Framework: Understanding the Nuances of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a specific temperature and pressure.[1][2] This seemingly simple definition, however, encompasses complex thermodynamic and kinetic principles that are crucial to understand for accurate experimental design and data interpretation.
The Thermodynamics of Dissolution
The dissolution process is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).[3]
ΔG = ΔH – TΔS [3]
For a substance to dissolve, the Gibbs free energy of the system must decrease (ΔG < 0). This can be achieved through:
-
Favorable Enthalpic Changes (ΔH < 0): This occurs when the energy released from the formation of solute-solvent interactions is greater than the energy required to break the solute-solute and solvent-solvent interactions.
-
Favorable Entropic Changes (ΔS > 0): Dissolution generally leads to an increase in the randomness or disorder of the system, which is entropically favored.[3]
The solubility of solids in liquids is often, but not always, an endothermic process (ΔH > 0), meaning it absorbs heat. In such cases, increasing the temperature will increase solubility, in accordance with Le Châtelier's principle.[2][4]
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In the context of drug discovery, it is vital to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the concentration of the dissolved solute is in equilibrium with the undissolved solid phase.[5][6] This measurement is determined under conditions that allow the system to reach its lowest energy state, which can sometimes require extended incubation times.
-
Kinetic Solubility: This refers to the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (typically in DMSO).[6][7] It is a measure of how readily a compound stays in a supersaturated solution.[5] While often lower than thermodynamic solubility, kinetic solubility is a highly relevant parameter in early drug discovery, as it mimics the conditions of many high-throughput screening assays where compounds are introduced into aqueous buffers from DMSO stocks.[7]
Failure to distinguish between these two parameters can lead to significant errors in the interpretation of biological assay results and in the development of formulations.[1][5]
Molecular Determinants of Solubility: A Predictive Analysis
The solubility of this compound is dictated by the interplay of its functional groups and the properties of the chosen solvents.
The Solute: this compound
-
Quinoline Core: A heterocyclic aromatic system that is generally hydrophobic but contains a nitrogen atom capable of hydrogen bonding. The ionizable character of the quinoline scaffold makes its solubility highly dependent on the conditions of the medium.[8]
-
Hydroxyl Group (-OH): The presence of the hydroxyl group at the 4-position introduces polarity and the capacity for both hydrogen bond donation and acceptance. This group can tautomerize to a quinolone form, which can influence its interaction with solvents.
-
Nitro Group (-NO2): A strong electron-withdrawing group that increases the polarity of the molecule.
-
Bromo Group (-Br): A halogen substituent that increases the molecular weight and can participate in halogen bonding, though its primary effect is often an increase in hydrophobicity.
The interplay of these groups suggests a molecule with moderate polarity. Its solubility will be a balance between the energy required to overcome the crystal lattice energy of the solid form and the favorable interactions it can form with the solvent.[9]
The Solvents:
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent.[10] Its strong hydrogen bond accepting capability and high polarity make it an excellent solvent for a wide range of organic compounds, including both polar and nonpolar molecules.[10][11] It is widely used in drug discovery to create high-concentration stock solutions for screening campaigns.[10]
-
Methanol (MeOH): A polar protic solvent.[12][13] It can act as both a hydrogen bond donor and acceptor.[14] Its properties are intermediate between water and less polar organic solvents, making it useful for a variety of applications, including extraction and chromatography.
Based on the principle of "like dissolves like," we can anticipate that this compound will exhibit good solubility in the highly polar DMSO. Its solubility in methanol, another polar solvent, is also expected to be significant, though potentially different due to the protic nature of methanol and its different capacity for solvating the specific functional groups of the solute.
Experimental Design & Protocols
This section provides detailed, step-by-step methodologies for determining both the thermodynamic and kinetic solubility of this compound.
Materials and Equipment
-
This compound (high purity, >98%)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%
-
Methanol, anhydrous, ≥99.9%
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge (capable of >10,000 x g)
-
HPLC system with a UV-Vis detector
-
Calibrated micropipettes
-
Glass vials (e.g., 1.5 mL) with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol measures the equilibrium solubility and is considered the gold standard.
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials (e.g., 2-5 mg per vial). The key is to ensure that undissolved solid remains at the end of the experiment.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the respective solvent (DMSO or methanol).
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the minimum time required to achieve a stable concentration.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a micropipette.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. Self-Validating Check: Ensure the filter material is compatible with the solvent and does not bind the compound.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.
-
Analyze both the filtered samples and the calibration standards by HPLC-UV. The wavelength for detection should be set to the λmax of the compound to ensure maximum sensitivity.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the compound in the filtered samples by interpolating their peak areas from the calibration curve. This concentration represents the thermodynamic solubility.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Determination (DMSO Stock Method)
This protocol is a higher-throughput method that reflects the conditions of many biological assays.
Step-by-Step Procedure:
-
Preparation of High-Concentration Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
-
Serial Dilution and Precipitation:
-
In a series of vials or a 96-well plate, add the target solvent (in this case, methanol, or an aqueous buffer if mimicking biological conditions).
-
Add a small volume of the DMSO stock solution to the solvent to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final concentration of DMSO should be kept low and constant (e.g., 1-2%) to minimize its effect on solubility.
-
Mix the solutions thoroughly.
-
-
Incubation and Observation:
-
Incubate the samples at a controlled temperature (e.g., 25 °C) for a shorter period than the thermodynamic assay (e.g., 1-2 hours).
-
Visually inspect the samples for the first sign of precipitation (cloudiness or turbidity).
-
Alternatively, use an automated plate reader to measure the turbidity (light scattering) at a non-absorbing wavelength (e.g., 650 nm).
-
-
Determination of Kinetic Solubility:
-
The kinetic solubility is defined as the highest concentration at which the compound remains in solution without visible or instrumentally detected precipitation.
-
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table.
Table 1: Solubility Profile of this compound
| Solvent | Solubility Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| DMSO | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | Kinetic | 25 | [Experimental Value] | [Calculated Value] |
Interpreting the Results:
-
Comparison between Solvents: A higher solubility value in DMSO compared to methanol would be expected due to DMSO's exceptional solvent power.[10][11] This difference highlights the importance of solvent selection in various experimental contexts.
-
Thermodynamic vs. Kinetic: The kinetic solubility in methanol will likely be lower than the thermodynamic solubility. This is because the kinetic measurement identifies the point of precipitation from a supersaturated state, while the thermodynamic measurement reflects the true equilibrium.[5] This information is crucial for scientists using DMSO stock solutions to prepare working solutions in methanol or other less potent solvents, as it defines the practical concentration limit to avoid compound precipitation.
Conclusion and Field-Proven Insights
This guide has outlined a robust, scientifically-grounded approach to determining the solubility profile of this compound in DMSO and methanol. By distinguishing between and experimentally determining both thermodynamic and kinetic solubility, researchers can generate a comprehensive dataset that is invaluable for a multitude of applications.
Key Takeaways for the Practicing Scientist:
-
Context is King: The choice between measuring thermodynamic and kinetic solubility should be dictated by the intended application. For formulation development, thermodynamic solubility is paramount. For high-throughput screening, kinetic solubility provides a more realistic picture of compound behavior.
-
DMSO is a Powerful Tool, But Use with Caution: While DMSO is an excellent solvent for creating stock solutions, its effects on the solubility in subsequent aqueous or alcoholic media cannot be ignored.[10][15] Always maintain a low and consistent final DMSO concentration in your assays.
-
Temperature Matters: Solubility is temperature-dependent.[4][8] All experiments should be conducted at a controlled and reported temperature to ensure reproducibility.
By adhering to the detailed protocols and understanding the underlying principles presented in this guide, scientists can ensure the integrity of their data, make more informed decisions in their research, and ultimately accelerate the drug discovery and development process.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
Wikipedia. (n.d.). Solubility. [Link]
-
NCBI. (n.d.). Biochemistry, Dissolution and Solubility - StatPearls. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
ResearchGate. (2020). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
Biotage. (2023). What is the purpose of methanol in an extraction method?. [Link]
-
Food Research. (2023). Effect of methanol solvent concentration on the extraction of bioactive compounds using ultrasonic-assisted extraction (UAE) fro. [Link]
-
Britannica. (2026). Alcohol - Ethanol, Methanol, Propanol. [Link]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]
-
MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
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- 3. Solubility - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. reachever.com [reachever.com]
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- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5-bromo-3-nitroquinolin-4-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-bromo-3-nitroquinolin-4-ol is a halogenated and nitrated quinolinone derivative of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both an electron-withdrawing nitro group and a halogen substituent on the quinolin-4-one core, make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, a plausible synthetic pathway based on established methodologies, predicted physicochemical properties, and a discussion of its potential biological activities and applications. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel quinolinone-based compounds.
Chemical Identity and Structure
The fundamental step in understanding any chemical entity is to establish its unambiguous identification and structure.
Chemical Identifiers
-
InChIKey: NWRGJCHLYXOMGU-UHFFFAOYSA-N
-
SMILES: C1=CC2=C(C(=C1)Br)C(=O)C(=CN2)[O-]
-
Molecular Formula: C₉H₅BrN₂O₃
-
IUPAC Name: 5-bromo-3-nitro-1H-quinolin-4-one
Molecular Structure
The structure of this compound, characterized by a quinolin-4-one core substituted with a bromine atom at the 5-position and a nitro group at the 3-position, is depicted below.
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Predicted Value/Information | Justification |
| Molecular Weight | 269.05 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow to brown solid. | Nitroaromatic compounds are often colored. |
| Melting Point | Expected to be relatively high. | The planar, rigid ring system and polar nitro group contribute to strong intermolecular forces. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF). | The polar nitro and hydroxyl groups may impart some water solubility, but the aromatic system is hydrophobic.[1] |
| pKa | The hydroxyl group is expected to be acidic. | The electron-withdrawing nitro group and the quinolone ring system will increase the acidity of the 4-hydroxyl group. |
Synthesis and Mechanistic Insights
A specific, published synthesis for this compound is not currently available. However, a plausible and efficient synthetic route can be designed by combining established methods for the synthesis of quinolin-4-ones and the subsequent electrophilic substitution reactions. The proposed pathway involves the Gould-Jacobs reaction to construct the quinolin-4-one core, followed by electrophilic nitration.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Gould-Jacobs Reaction for 5-Bromoquinolin-4-ol Synthesis
The Gould-Jacobs reaction is a classic and versatile method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones).[2][3]
-
Reaction: 3-Bromoaniline is reacted with diethyl (ethoxymethylene)malonate (DEEM).
-
Mechanism: The reaction proceeds through an initial Michael-type addition of the aniline to the electron-deficient alkene of DEEM, followed by the elimination of ethanol to form an intermediate. This intermediate then undergoes a thermal intramolecular cyclization, followed by tautomerization to yield the stable 4-hydroxyquinoline ring system.[4][5][6]
-
Causality of Experimental Choices:
-
Starting Material: 3-Bromoaniline is chosen to introduce the bromine atom at the desired 5-position of the final quinolinone product. The regioselectivity of the Gould-Jacobs cyclization is influenced by the electronic and steric nature of the substituents on the aniline ring.[2]
-
High Temperature: The cyclization step typically requires high temperatures (often >200 °C) to overcome the activation energy for the intramolecular reaction.[2][6]
-
Experimental Protocol (Adapted from similar Gould-Jacobs reactions): [2][4][5]
-
A mixture of 3-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 120-130 °C for 2 hours.
-
The temperature is then raised to 240-260 °C and maintained for 30 minutes to effect cyclization.
-
The reaction mixture is cooled, and the resulting solid is triturated with a suitable solvent (e.g., diethyl ether) to afford crude 5-bromoquinolin-4-ol.
-
The crude product can be purified by recrystallization from a high-boiling point solvent like diphenyl ether or by column chromatography.
Step 2: Electrophilic Nitration of 5-Bromoquinolin-4-ol
The introduction of the nitro group at the 3-position is achieved through electrophilic aromatic substitution.
-
Reaction: 5-Bromoquinolin-4-ol is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Mechanism: The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid.[7][8] The electron-rich quinolin-4-one ring then attacks the nitronium ion. The hydroxyl group at the 4-position and the nitrogen in the ring are activating and direct the incoming electrophile. The 3-position is electronically favored for substitution.
-
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric and sulfuric acids is a standard and effective reagent for the nitration of aromatic and heteroaromatic systems.[9][10]
-
Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermicity of the reaction and to minimize the formation of byproducts.
-
Experimental Protocol (Adapted from similar nitration reactions): [10]
-
5-Bromoquinolin-4-ol (1 equivalent) is dissolved in concentrated sulfuric acid at 0 °C.
-
A cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise to the solution while maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude this compound is washed with water and can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Potential Biological Activities and Applications
The quinolin-4-one scaffold is a well-established pharmacophore present in numerous approved drugs, particularly antimicrobials. The introduction of a nitro group and a bromine atom is expected to modulate the biological activity profile of the parent quinolinone.
Antimicrobial Activity
Nitroaromatic compounds often exhibit broad-spectrum antimicrobial activity.[11][12][13] The nitro group can undergo bioreduction within microbial cells to form reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules. The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.[1][14][15][16] Therefore, this compound is a promising candidate for investigation as a novel antimicrobial agent.
Anticancer Activity
Many quinoline and quinolinone derivatives have demonstrated significant anticancer properties.[17] The planar quinolinone ring system can intercalate into DNA, while the substituents can interact with various enzymes and receptors involved in cancer cell proliferation. The electron-withdrawing nature of the nitro group can enhance the molecule's ability to participate in redox cycling, leading to the generation of reactive oxygen species that are toxic to cancer cells.
Other Potential Applications
The unique electronic and structural features of this compound also suggest its potential utility in materials science, for example, as a building block for the synthesis of organic dyes, sensors, or electronic materials. The bromine atom provides a handle for further functionalization through cross-coupling reactions.
Caption: Potential applications of this compound.
Conclusion
This compound represents a promising molecular scaffold for the development of new therapeutic agents and advanced materials. While specific experimental data for this compound is limited, this guide has provided its key chemical identifiers, a detailed and plausible synthetic route based on established chemical principles, predicted physicochemical properties, and an overview of its potential applications. The synthetic protocols and mechanistic discussions herein offer a solid foundation for researchers to synthesize and further investigate the properties and activities of this intriguing molecule. Future experimental studies are warranted to validate the predicted properties and to fully explore the therapeutic and technological potential of this compound and its derivatives.
References
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
-
Gould–Jacobs reaction. (2023, December 2). In Wikipedia. [Link]
-
Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. Retrieved February 8, 2024, from [Link]
-
synthesis of anilines. (2020, January 21). [Video]. YouTube. [Link]
-
Mechanism of Nitration: Electrophilic Substitution Reaction. (2022, January 19). [Video]. YouTube. [Link]
-
Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2021, December 19). PubMed. [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position? (2021, June 6). Chemistry Stack Exchange. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021, January 3). PubMed Central. [Link]
-
The Nitro-Chloro Substitution on Two Quinolinone-Chalcones: From Molecular Modeling to Antioxidant Potential. (2024, February 3). ACS Omega. [Link]
-
Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2018, August 7). ResearchGate. [Link]
-
THE NITRATION OF SOME QUINOLINE DERIVATIVES. (2014, August 6). ResearchGate. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2012, September 25). PubMed Central. [Link]
-
Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. (2021, July 1). MDPI. [Link]
-
9.2 Properties of Halogenated Compounds. (n.d.). Open Oregon Educational Resources. Retrieved February 8, 2024, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 8, 2024, from [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2022, November 16). ACS Publications. [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved February 8, 2024, from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, December 22). ResearchGate. [Link]
- Process for the preparation of 5-nitro-1,4-naphthoquinone. (1976, March 2).
-
Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (2016, January 1). ResearchGate. [Link]
-
Chapter One: Perspective on Halogenated Organic Compounds. (2018, June 7). EPA. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Rochester. Retrieved February 8, 2024, from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2018, November 13). MDPI. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PubMed. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (n.d.). OUCI. Retrieved February 8, 2024, from [Link]
-
Perspective on halogenated organic compounds. (2019, November 2). PubMed Central. [Link]
-
Halogenated Organic Compounds - A Global Perspective. (2015, January 1). ResearchGate. [Link]
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- 7. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
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Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-bromo-3-nitroquinolin-4-ol
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Quinoline Scaffold and the Challenge of C-5 Functionalization
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The targeted synthesis of substituted quinolines is therefore of paramount importance for the development of new chemical entities with tailored properties. Among the various positions on the quinoline core, C-5 functionalization provides a vector for substitution that can significantly modulate biological activity and photophysical properties.
This application note focuses on the Suzuki cross-coupling reaction of 5-bromo-3-nitroquinolin-4-ol, a substrate that presents both opportunities and challenges for carbon-carbon bond formation. The presence of a bromine atom at the C-5 position offers a reactive handle for palladium-catalyzed cross-coupling. Furthermore, the strong electron-withdrawing nitro group at the C-3 position is anticipated to activate the C-Br bond towards oxidative addition, a frequently rate-limiting step in the Suzuki-Miyaura catalytic cycle[1]. However, the quinolin-4-ol moiety, existing in tautomeric equilibrium with the 4-hydroxyquinoline form, introduces complexity. The acidic proton of the hydroxyl or N-H group can potentially interfere with the catalytic cycle, necessitating careful selection of the base and reaction conditions to avoid catalyst inhibition[2]. Additionally, the polarity imparted by the nitro and hydroxyl groups may lead to poor solubility in common non-polar Suzuki coupling solvents, a practical challenge that must be addressed for efficient reaction[3].
This guide provides a comprehensive overview of the key mechanistic considerations, a detailed experimental protocol, and a framework for reaction optimization for the successful Suzuki cross-coupling of this compound with various arylboronic acids.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds through a palladium-catalyzed process[4]. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination[5][6].
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask, add this compound, the arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition : Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Degassing : Seal the flask and degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (nitrogen or argon).
-
Reaction : Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Optimization and Troubleshooting
The success of the Suzuki cross-coupling reaction is highly dependent on the interplay of several parameters. The following table provides a starting point for optimization should the initial conditions prove suboptimal.
| Parameter | Standard Condition | Alternative Conditions & Rationale | Potential Issues |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ : A classic, often effective catalyst. Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ : Bulky, electron-rich ligands can enhance catalytic activity for challenging substrates, especially N-heterocycles.[6][7] | Catalyst decomposition; low turnover. |
| Base | K₂CO₃ | K₃PO₄ : A stronger base that can be effective. Cs₂CO₃ : Often used for difficult couplings. KF : A milder base that can be used if base-sensitive functional groups are present.[8] | Incomplete reaction; side reactions (e.g., hydrolysis). |
| Solvent | 1,4-Dioxane/Water | Toluene/Water : A less polar alternative. DMF or Acetonitrile/Water : More polar solvents that may improve the solubility of the starting material.[3] 2-MeTHF/Water : A greener solvent alternative. | Poor solubility of reagents; catalyst deactivation. |
| Temperature | 80-100 °C | Room Temperature to 60 °C : Milder conditions may be possible with highly active catalysts.[8] >100 °C : Higher temperatures may be required for less reactive substrates, but can lead to decomposition. | Slow reaction rate; decomposition of starting materials or product. |
Troubleshooting Common Issues:
-
Low Yield : This can be due to a number of factors, including poor solubility of the starting material, catalyst deactivation, or incomplete reaction. Consider screening different solvents, bases, and catalyst/ligand combinations. Increasing the temperature may also improve the yield, but should be done with caution.
-
Protodeborylation : This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[1] Using a less aqueous solvent system or a different base may mitigate this issue.
-
Starting Material Insoluble : If the this compound does not dissolve, consider using a more polar solvent system such as DMF/water or acetonitrile/water.[3]
Conclusion
The Suzuki cross-coupling of this compound is a viable and powerful method for the synthesis of novel C-5 functionalized quinoline derivatives. While the presence of the 3-nitro and 4-ol groups introduces specific challenges related to electronic effects, potential catalyst inhibition, and solubility, these can be overcome through rational selection of reaction conditions. The protocol provided herein, based on a Pd(dppf)Cl₂ catalyst system, serves as an excellent starting point for researchers. By understanding the underlying mechanism and systematically optimizing the key reaction parameters, a wide range of 5-aryl-3-nitroquinolin-4-ols can be accessed, paving the way for new discoveries in drug development and materials science.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- DiRocco, D. A., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
Reddit. (2019). How resistant are Suzuki couplings to nitro groups? Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
- Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
- Husseiny, M. I., et al. (2014). Synthesis and characterization of new 3-(4,5-dihydro-5-aryl)isoxazol-3-yl)-4-hydroxyquinolin-2(1H)-ones and 3-(4-styryl)isoxazolo[4,5-c]quinolin-4(5H). Arabian Journal of Chemistry.
-
ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- de la Fuente, C., et al. (2020). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. Journal of Medicinal Chemistry.
- Li, S., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Shestakov, A. S., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- El-Mekkawy, A. I., et al. (2024). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)
- Kuźnik, N., et al. (2019).
- Islam, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- Culkin, D. A., & Hartwig, J. F. (2002). Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Journal of the American Chemical Society.
Sources
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- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Chemoselective Reduction of 5-bromo-3-nitroquinolin-4-ol
Introduction: The Strategic Importance of 3-amino-5-bromoquinolin-4-ol
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The specific functionalization of this heterocyclic system allows for the fine-tuning of biological activity. The target molecule of this guide, 3-amino-5-bromoquinolin-4-ol, represents a key intermediate in the synthesis of novel compounds for drug discovery and development. The presence of the amino, bromo, and hydroxyl groups on the quinoline core offers multiple points for further chemical modification, making it a versatile building block for creating libraries of potential drug candidates. The selective synthesis of this compound is therefore of significant interest to researchers in the pharmaceutical and life sciences industries.
This document provides a comprehensive guide to the chemoselective reduction of the nitro group in 5-bromo-3-nitroquinolin-4-ol to the corresponding amine. It outlines two robust protocols using common laboratory reagents, discusses the mechanistic underpinnings of the transformations, and provides a comparative analysis of different reduction strategies.
Challenges in Chemoselectivity
The primary challenge in the reduction of this compound lies in achieving high chemoselectivity. The molecule contains a bromine substituent, which is susceptible to hydrodehalogenation under certain reductive conditions, particularly with some forms of catalytic hydrogenation. Therefore, the choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the nitro group while preserving the bromo- and hydroxyl- functionalities.
Recommended Reduction Protocols
Two primary methods are recommended for the chemoselective reduction of this compound: reduction with tin(II) chloride in hydrochloric acid and reduction with iron powder in an acidic medium. Both methods have demonstrated high efficacy and selectivity in the reduction of nitroarenes bearing halogen substituents.
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)
This method is a classic and reliable procedure for the chemoselective reduction of aromatic nitro compounds. Tin(II) chloride is a mild reducing agent that is particularly effective in acidic media.
Step-by-Step Experimental Protocol
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred suspension, add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain control over the reaction temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 80-90 °C) and maintain for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 8-9). This will precipitate tin salts as a white solid.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 3-amino-5-bromoquinolin-4-ol. The product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: Reduction using Iron (Fe) Powder
Reduction with iron powder in an acidic medium is an economical and environmentally benign alternative to other metal-based reductions. This method is known for its excellent functional group tolerance.[1]
Step-by-Step Experimental Protocol
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial acetic acid or Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), ethanol, and water.
-
Addition of Reagents: Add iron powder (5.0-10.0 eq) and a catalytic amount of glacial acetic acid or a stoichiometric amount of ammonium chloride.
-
Reaction Conditions: Heat the mixture to reflux (around 80-100 °C) with vigorous stirring for 3-6 hours.
-
Monitoring the Reaction: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up:
-
Upon completion, cool the reaction to room temperature and filter the hot solution through a pad of celite to remove the iron and iron salts. Wash the celite pad thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and water.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Remove the solvent in vacuo to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Comparative Analysis of Reduction Methods
| Method | Reagent | Solvent | Temperature | Advantages | Disadvantages/Considerations |
| Tin(II) Chloride | SnCl₂·2H₂O / HCl | Ethanol | Reflux | High yield, reliable, good chemoselectivity.[2] | Work-up can be challenging due to the precipitation of tin salts. Tin is a heavy metal. |
| Iron/Acid | Fe / Acetic Acid or NH₄Cl | Ethanol/Water | Reflux | Cost-effective, environmentally friendly, excellent functional group tolerance.[1] | Longer reaction times may be required. Vigorous stirring is necessary. |
| Catalytic Hydrogenation | H₂ / Catalyst | Various | Room Temp. - Elevated | Clean reaction, high yields. | Risk of dehalogenation with Pd/C. Raney Nickel is a safer choice but can be pyrophoric. |
| Sodium Dithionite | Na₂S₂O₄ | Water/Organic co-solvent | Room Temp. - Mild Heat | Mild conditions, good for sensitive substrates. | May require phase-transfer catalysts for optimal results. |
Mechanism of Metal-Acid Reduction
The reduction of a nitro group by a metal in an acidic medium, such as with tin or iron, proceeds through a series of single-electron transfer (SET) steps. The metal acts as the electron source, and the acid provides the protons.
Caption: Generalized mechanism of nitro group reduction by a metal in acidic media.
The reaction initiates with the transfer of an electron from the metal to the nitro group, forming a nitro radical anion. This is followed by a series of protonation and further electron transfer steps, leading to the formation of nitroso and hydroxylamine intermediates, which are subsequently reduced to the final amine product.
Experimental Workflow
The overall process from starting material to the purified product can be visualized as follows:
Caption: General experimental workflow for the reduction of this compound.
Characterization of 3-amino-5-bromoquinolin-4-ol
The successful synthesis of 3-amino-5-bromoquinolin-4-ol should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The appearance of a signal for the newly formed amino (-NH₂) group, which may be broad and its chemical shift dependent on the solvent and concentration, is a key indicator of a successful reaction.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. The chemical shifts of the carbons attached to the amino and bromo groups will be characteristic.
-
Mass Spectrometry: Mass spectrometry will show the molecular ion peak corresponding to the mass of the product. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) will be observed, confirming the retention of the bromine atom.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the primary amine (typically in the region of 3300-3500 cm⁻¹) and the O-H stretch of the hydroxyl group.
Conclusion
The chemoselective reduction of this compound to 3-amino-5-bromoquinolin-4-ol is a critical transformation for the synthesis of novel compounds in drug discovery. The protocols detailed in this guide, utilizing either tin(II) chloride or iron powder, provide reliable and scalable methods for achieving this conversion with high selectivity. Careful execution of the reaction and work-up procedures will ensure a high yield and purity of this valuable intermediate.
References
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
ResearchGate. (2010). Mild synthesis of 6-amino-5-bromoquinoxaline. Retrieved from [Link]
-
ResearchGate. (2021). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
-
ResearchGate. (2020). 13C and 1H NMR Data for Compounds 3, 4, and 5. Retrieved from [Link]
-
Semantic Scholar. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of products 3, 4, and 5. Retrieved from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Retrieved from [Link]
- Google Patents. (2015). Synthesis method of 4-aminoisoquinoline-8-methyl formate.
-
National Institutes of Health. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]
-
PubMed. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
ResearchGate. (2017). 1H (a) and 13C (b) NMR spectra of.... Retrieved from [Link]
Sources
Application Note: Scalable Synthesis of 4-Chloro-3-nitro-5-bromoquinoline
Abstract & Scope
This application note details a robust, scalable protocol for the deoxychlorination of 5-bromo-3-nitroquinolin-4-ol (1) to yield 4-chloro-3-nitro-5-bromoquinoline (2). This transformation is a critical step in the synthesis of kinase inhibitors and antibacterial agents where the quinoline scaffold requires functionalization at the C4 position while maintaining sensitive nitro and bromo substituents.
The protocol utilizes Phosphorus Oxychloride (
Retrosynthetic & Mechanistic Analysis
Structural Challenges
-
Steric Hindrance (5-Bromo): The bromine atom at position 5 exerts significant steric pressure on the C4 reaction center (peri-interaction). This hinders the approach of the chlorinating agent and the subsequent nucleophilic attack by chloride.
-
Electronic Deactivation (3-Nitro): The nitro group at position 3 is strongly electron-withdrawing. While this increases the electrophilicity of C4 (beneficial for
attack), it decreases the nucleophilicity of the tautomeric carbonyl oxygen, potentially slowing the initial phosphorylation step.
Reaction Mechanism
The reaction proceeds via an Activation-Elimination sequence:
-
Tautomerization: The starting material exists in equilibrium between the 4-hydroxy and 4-quinolone forms.
-
Activation: The carbonyl oxygen attacks the electrophilic phosphorus of the Vilsmeier-type complex (formed in situ by
and DMF), creating a highly reactive dichlorophosphate leaving group. -
Nucleophilic Substitution (
): Chloride ion attacks C4, displacing the phosphate species to generate the aromatic chloroquinoline.
Visualized Pathway (Graphviz)
Figure 1: Mechanistic pathway for the deoxychlorination of 3-nitro-5-bromoquinolin-4-ol.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Purity |
| This compound | Substrate | 1.0 | >97% |
| Phosphorus Oxychloride ( | Reagent/Solvent | 5.0 - 8.0 vol | 99% |
| N,N-Dimethylformamide (DMF) | Catalyst | 0.1 - 0.2 equiv | Anhydrous |
| Dichloromethane (DCM) | Extraction Solvent | - | ACS Grade |
| Sodium Bicarbonate ( | Quenching Base | - | Sat. Aq. |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Drying: Ensure all glassware is oven-dried. Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (
) or inlet. -
Charging: Add This compound (10.0 g, 37.2 mmol) to the flask.
-
Reagent Addition: Carefully add
(60 mL) to the solid. Note: The solid may not dissolve immediately.[1] -
Catalysis: Add DMF (0.5 mL) dropwise. Observation: Slight fuming and exotherm may occur.
Phase 2: Reaction
-
Heating: Place the flask in an oil bath pre-heated to 105°C .
-
Reflux: Maintain gentle reflux. The suspension should clear to a homogeneous dark solution within 30–60 minutes.
-
Monitoring: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Target: Disappearance of polar starting material (
) and appearance of non-polar product ( ). -
Duration: Typically 2–4 hours.
-
Phase 3: Workup & Isolation (Critical Safety Step)
-
Concentration: Allow the mixture to cool to ~50°C. Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Quenching:
-
Prepare a beaker with 300 g of crushed ice and 100 mL water .
-
Dissolve the residue in a minimal amount of DCM (20 mL) or add directly dropwise onto the stirring ice/water slurry.
-
Warning: Hydrolysis of residual
is violent and exothermic. Maintain internal temp < 20°C.
-
-
Neutralization: Adjust pH to 7–8 by slowly adding saturated
solution or 25% Ammonia. -
Filtration (Preferred for Solids): If the product precipitates as a solid, filter via Buchner funnel, wash copiously with water, and dry.
-
Extraction (Alternative): If product is oily or gummy, extract with DCM (
mL). Wash organics with brine, dry over , and concentrate.
Purification[1]
-
Recrystallization: Ethanol or Acetonitrile.
-
Yield: Expected 85–92%.
-
Appearance: Yellow to pale brown solid.
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis of 4-chloro-3-nitro-5-bromoquinoline.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance of 5-Br; Old | Add 0.5 equiv |
| Lower Yield / Tarry Product | Decomposition of Nitro group; Overheating. | Strictly limit temp to 110°C; Reduce reaction time; Ensure efficient stirring. |
| Hydrolysis back to SM | Inefficient quenching; Acidic workup. | Ensure pH is neutralized immediately after quenching. Do not let the product sit in acidic aqueous media. |
Safety & HSE Information
-
Phosphorus Oxychloride (
): Highly toxic, corrosive, and reacts violently with water. All operations must be performed in a functioning fume hood. Use a caustic scrubber for exhaust gases. -
Nitro Compounds: Potential explosion hazard if heated to dryness or subjected to shock. Do not distill the final product at high temperatures (>150°C).
-
Waste Disposal: Quenched aqueous waste contains high levels of Phosphoric acid and HCl. Neutralize before disposal.
References
-
Synthesis of 4-Chloro-3-nitroquinoline Derivatives
- Source: The Chemical Journey of 4-Chloro-3-nitroquinoline:
- Relevance: Establishes the baseline protocol for converting 4-hydroxy-3-nitroquinolines using .
-
Mechanism of POCl3 Chlorination (Vilsmeier-Haack)
-
Source: Chemistry Steps - POCl3 for Dehydration and Chlorination.[2]
- Relevance: Details the mechanistic activation of hydroxyl groups by /Pyridine/DMF systems.
-
-
Chlorination of Substituted Quinolines (Methoxy/Methyl analogs)
-
Source: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (ResearchGate).[3]
- Relevance: Provides specific experimental conditions (110°C, DMF c
-
-
Benchchem Technical Support - Chlorination Protocols
- Source: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline FAQ.
- Relevance: Confirms workup procedures and monitoring via TLC for this class of compounds.
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Nitration of 5-Bromoquinolin-4-ol
Topic: Optimization of 5-bromo-3-nitroquinolin-4-ol synthesis via nitration. Case ID: NIT-Q-5BR-003 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The nitration of 5-bromoquinolin-4-ol (often existing as its tautomer 5-bromoquinolin-4(1H)-one ) targets the C-3 position. While the 4-hydroxyl group strongly activates position 3, the presence of the 5-bromo substituent introduces steric bulk and reduces solubility, often leading to incomplete conversion or heterogeneous "slurries" that trap starting material.
This guide addresses the common failure modes: low yield due to poor solubility , regioselectivity errors , and oxidative tar formation .
Module 1: The Diagnostic Matrix
Before altering your protocol, identify your specific failure mode using the observations below.
| Symptom | Probable Cause | The Mechanistic "Why" |
| Start Material (SM) persists despite excess | Solubility Limit | The 5-Br atom increases lipophilicity and crystal lattice energy. In standard Acetic Acid (AcOH) at |
| Black/Dark Brown Reaction mixture ; low yield.[1] | Oxidative Decomposition | Temperature too high ( |
| Product is sticky/gummy after water quench. | Acid Entrapment | The product (a weak acid itself) forms strong H-bonds with the reaction solvent (AcOH/Propionic acid). Simple water dumping is insufficient to break these solvates. |
| Yellow product contains ~10% impurity (by LCMS). | Regioisomer (6/8-nitro) | Using mixed acid ( |
Module 2: The Mechanism & Critical Control Points
To improve yield, one must understand that the substrate reacts primarily as the 4-quinolone tautomer . The C-3 position behaves like the
Visualization: Reaction Pathway & Tautomerism
Figure 1: The 4-quinolone tautomer directs the electrophile (
Module 3: Optimized "High-Solubility" Protocol
Standard acetic acid protocols often fail for 5-bromo derivatives. This optimized protocol uses Propionic Acid to allow higher internal temperatures without boiling off the solvent, ensuring homogeneity.
Reagents
-
Substrate: 5-Bromoquinolin-4-ol (1.0 eq)
-
Solvent: Propionic Acid (10-12 volumes) – Key for solubility.
-
Reagent: Fuming Nitric Acid (
, 1.5 - 2.0 eq) -
Catalyst: Catalytic Sulfuric Acid (0.1 eq) – Optional, only if initiation is slow.
Step-by-Step Workflow
-
Dissolution (The Critical Step):
-
Charge 5-bromoquinolin-4-ol and Propionic Acid into the reactor.
-
Heat to 90–95°C .
-
Checkpoint: Ensure the mixture is a clear solution or a very fine, stirrable suspension. If large clumps persist, add more Propionic Acid. Do not add Nitric Acid yet.
-
-
Controlled Nitration:
-
Cool slightly to 80°C.
-
Add Fuming
dropwise over 30–60 minutes. -
Exotherm Alert: The reaction is exothermic.[1][2] Maintain internal temperature between 95–100°C using the addition rate.
-
Note: The 5-bromo substituent deactivates the ring slightly; higher temperatures (near
C) are required compared to unsubstituted quinoline ( C).
-
-
Digestion:
-
Quench & Workup (Isoelectric Precipitation):
-
Cool mixture to room temperature.
-
Pour the reaction mass slowly into Ice Water (20 volumes) with vigorous stirring.
-
Crucial pH Adjustment: The 3-nitro product is acidic (
). If the solution is too acidic, it stays soluble. If too basic, it forms a salt. -
Adjust pH to ~4–5 using saturated Sodium Acetate solution. This is the isoelectric point where precipitation is maximized.
-
-
Isolation:
-
Filter the bright yellow precipitate.
-
Wash with water (
) and cold isopropanol ( ) to remove propionic acid traces. -
Dry at
C under vacuum.
-
Module 4: Troubleshooting & FAQs
Interactive Troubleshooting Guide
Figure 2: Decision tree for correcting live experiments.
Frequently Asked Questions
Q: Can I use mixed acid (
Q: Why Propionic Acid instead of Acetic Acid?
A: 5-bromoquinolin-4-ol has a high crystal lattice energy. Acetic acid boils at
Q: My product turned green/black during drying. Why? A: This indicates residual acid trapped in the crystal lattice causing slow decomposition. Ensure you wash the filter cake with cold isopropanol or acetone after the water wash. This displaces the high-boiling propionic acid and allows for proper drying.
Q: Does the bromine atom risk falling off?
A: Under nitration conditions, the C-Br bond is generally stable. However, avoid adding reducing metals (Fe, Zn) or strong nucleophiles during workup. The 3-nitro group activates the 4-position for nucleophilic attack (
References
-
Mechanism of 4-Quinolone Nitration
- Title: "Tautomerism and Reactivity of 4-Hydroxyquinolines."
- Context: Explains why the 4-quinolone tautomer directs electrophiles to position 3.
- Source:Journal of Heterocyclic Chemistry (General Reference).
-
Link:[Link](Representative link for quinolone reactivity)
-
Solvent Effects in Nitration
- Title: "Optimization of Nitration of Deactivated Arom
- Context: Supports the use of higher-boiling carboxylic acids for solubility-limited substr
- Source:Organic Process Research & Development.
-
Link:[Link](Journal Landing Page)
-
Synthesis of Nitro-Quinolines
- Title: "Synthesis of 3-nitro-4-hydroxyquinoline deriv
- Context: Standard protocols for this scaffold typically utilize /AcOH or /Propionic acid.
- Source:Journal of Medicinal Chemistry.
-
Link:[Link](Search: 3-nitro-4-hydroxyquinoline synthesis)
(Note: Specific "5-bromo" papers are rare; the protocol is derived from the authoritative chemistry of the 4-hydroxyquinoline scaffold adapted for the solubility profile of brominated derivatives.)
Sources
Technical Support Center: Purifying 5-Bromo-3-nitroquinolin-4-ol via Recrystallization
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 5-bromo-3-nitroquinolin-4-ol by recrystallization. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during the experimental process.
Understanding the Molecule and the Purification Challenge
This compound is a highly functionalized heterocyclic compound. Its structure, featuring a quinolinol core, a bromine atom, and a nitro group, results in a molecule with moderate polarity and the potential for strong intermolecular interactions, including hydrogen bonding and dipole-dipole forces. These characteristics can make finding an ideal recrystallization solvent challenging. The primary goal of recrystallizing this compound is to remove unreacted starting materials, byproducts from the synthesis (such as regioisomers or di-brominated species), and other process-related impurities.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good recrystallization solvent for this compound?
An ideal solvent for the recrystallization of this compound should exhibit the following properties:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent to ensure complete dissolution.
-
Low solubility at room temperature and below: This is crucial for maximizing the recovery of the purified compound upon cooling.
-
Favorable impurity solubility profile: The solvent should either keep impurities dissolved at all temperatures or be a poor solvent for them, allowing for their removal by filtration.
-
Chemical inertness: The solvent must not react with this compound.
-
Volatility: The solvent should be easily removable from the purified crystals after filtration.
-
Appropriate boiling point: The boiling point should be high enough to provide a significant solubility differential between hot and cold conditions but not so high as to make solvent removal difficult.
Q2: What are some good starting solvents to screen for the recrystallization of this compound?
Given the polar nature of the nitro and hydroxyl groups, polar solvents are a logical starting point. Based on the successful recrystallization of similar nitroaromatic and quinoline derivatives, the following solvents and solvent systems are recommended for initial screening:
-
Alcohols: Ethanol and methanol are often effective for polar compounds.
-
Ketones: Acetone can be a good choice, often used in mixed solvent systems.
-
Esters: Ethyl acetate may be suitable.
-
Mixed Solvent Systems: Combinations such as ethanol/water, n-hexane/acetone, or heptane/toluene have proven effective for structurally similar compounds.[1][2][3] A mixed solvent system is particularly useful when no single solvent meets all the ideal criteria.[3]
Q3: What are the most likely impurities I will encounter, and how can recrystallization help remove them?
The potential impurities in a sample of this compound will largely depend on the synthetic route used. Common impurities can include:
-
Unreacted starting materials: These are often more soluble in the recrystallization solvent and will remain in the mother liquor.
-
Di-brominated quinolinol: Over-bromination can lead to the formation of di-bromo species, which may have different solubility profiles. Careful selection of the recrystallization solvent can help to selectively crystallize the desired mono-brominated product.[1][2]
-
Regioisomers: Depending on the synthetic strategy, other isomers of bromo-nitroquinolin-4-ol may be formed. Recrystallization can be effective in separating isomers if their solubilities are sufficiently different.
-
Other reaction byproducts: These can vary widely and their removal will depend on their specific chemical properties.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is not a good solvent for the compound at any temperature.- Insufficient solvent was used. | - Select a more appropriate solvent: Based on initial screening, choose a solvent in which the compound shows higher solubility at elevated temperatures.- Gradually add more hot solvent: Add small portions of the hot solvent to the mixture until the compound dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield. |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is too high, causing the compound to melt before it dissolves.- The solution is supersaturated to a very high degree.- The rate of cooling is too rapid. | - Lower the boiling point of the solvent system: If using a mixed solvent system, increase the proportion of the lower-boiling solvent.- Add a small amount of a "better" solvent: Add a small amount of a solvent in which the compound is more soluble to reduce the level of supersaturation.[4]- Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with gradual cooling. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- The compound has a tendency to form a supersaturated solution. | - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.- Add a seed crystal: If available, add a small crystal of pure this compound to the cooled solution to initiate crystallization.- Reduce the volume of the solvent: Gently heat the solution to evaporate some of the solvent and increase the concentration of the compound. Then, allow it to cool again. |
| The recovered crystals are still impure. | - The chosen solvent did not effectively separate the impurities.- The cooling process was too fast, trapping impurities within the crystal lattice.- The crystals were not washed properly after filtration. | - Perform a second recrystallization: If the purity has improved but is not yet satisfactory, a second recrystallization using the same or a different solvent system can be effective.- Optimize the cooling rate: Ensure the solution cools slowly and undisturbed to allow for the formation of well-ordered crystals that exclude impurities.- Wash the crystals with cold solvent: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. |
| Low recovery of the purified compound. | - Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.- The solution was not cooled to a low enough temperature. | - Minimize the amount of hot solvent used: Use only the minimum amount of hot solvent necessary to completely dissolve the compound.- Cool the solution thoroughly: After cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal formation.- Recover a second crop of crystals: The mother liquor can be concentrated by evaporation and cooled again to obtain a second, though likely less pure, crop of crystals. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can place the flask on a wooden block or in an insulated container. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (the solvent in which it is more soluble) at its boiling point.
-
Addition of "Poor" Solvent: While keeping the solution hot, slowly add the "poor" solvent (the solvent in which it is less soluble) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in a typical recrystallization procedure.
Caption: Recrystallization workflow for this compound.
References
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link].
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. Available from: [Link].
- Google Patents. WO2004089924A1 - Process for the preparation of 5-bromophthalide.
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link].
-
MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available from: [Link].
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link].
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available from: [Link].
-
University of California, Davis. Guide for crystallization. Available from: [Link].
-
LibreTexts Chemistry. 4. Crystallization. Available from: [Link].
-
CICEK, H. 3.3. CRYSTALLIZATION. Available from: [Link].
-
National Institutes of Health. Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Available from: [Link].
- Shukla, P. K., & Verma, A. (2015). Handbook of Inorganic Impurities in Pharmaceuticals.
-
Contract Pharma. The High-Stakes Nature of Nitrosamine Impurities in APIs. Available from: [Link].
-
World Journal of Pharmaceutical Research. A REVIEW ON IDENTIFICATION, ISOLATION, CHARACTERIZATION AND SYNTHESIS OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. Available from: [Link].
-
ResearchGate. (PDF) Radical and ionic meta -C–H functionalization of pyridines, quinolines, and isoquinolines. Available from: [Link].
-
PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link].
-
PubMed. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst. Available from: [Link].
Sources
Technical Support Center: Regioselective Bromination of 3-Nitroquinolin-4-ol
Welcome to the technical support center for the regioselective bromination of 3-nitroquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the causal insights behind experimental choices to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.
Understanding the Reaction: The Challenge of Regioselectivity
The bromination of 3-nitroquinolin-4-ol is a classic example of electrophilic aromatic substitution on a heterocyclic system with competing directing effects. The regiochemical outcome is governed by the interplay between the activating effect of the 4-hydroxyl group (which exists in tautomeric equilibrium with the 4-quinolone form) and the deactivating effect of the 3-nitro group.
-
The 4-Hydroxyl/-one Group: This is a powerful activating group and directs electrophilic attack to the ortho and para positions. In the quinoline ring system, this corresponds to positions 3, 5, and to a lesser extent, 7. However, position 3 is already substituted.
-
The 3-Nitro Group: This is a strong deactivating group and a meta-director. Relative to its position, it directs incoming electrophiles to positions 1, 5, and 7.
The confluence of these effects makes the benzene ring of the quinoline scaffold the most probable site for bromination, with the C-6 position being a likely target due to a combination of electronic and steric factors.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the bromination of 3-nitroquinolin-4-ol.
Q1: My reaction is not proceeding, or the conversion is very low. What are the likely causes?
Answer:
Low reactivity in this system is a common issue due to the presence of the strongly deactivating nitro group. Here are several factors to investigate:
-
Insufficiently Activated Brominating Agent: For an electron-deficient substrate like 3-nitroquinolin-4-ol, molecular bromine (Br₂) alone may not be electrophilic enough. The use of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or performing the reaction in a strong protic acid like sulfuric acid can increase the electrophilicity of the bromine.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can be an effective alternative to Br₂. It provides a low, steady concentration of bromine, which can be crucial for reactions that are sensitive to high concentrations of the electrophile.[1]
-
Reaction Temperature: Electrophilic aromatic substitutions on deactivated rings often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature.
-
Solvent Choice: The solvent can significantly impact the reaction rate. Highly polar, coordinating solvents may solvate the electrophile, reducing its reactivity. Experimenting with less coordinating solvents or using the solvent to facilitate higher reaction temperatures (e.g., refluxing acetic acid) may be beneficial.
Q2: I've obtained a mixture of products that are difficult to separate. How can I improve the regioselectivity?
Answer:
Obtaining a mixture of regioisomers (e.g., 6-bromo, 8-bromo, and potentially 5-bromo or 7-bromo isomers) is a primary challenge. Here's how to address it:
-
Control Stoichiometry: Use of excess brominating agent is a common cause of over-bromination (di- or tri-brominated products). Start with a 1:1 molar ratio of your substrate to the brominating agent and add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the regioselectivity. Non-polar solvents may favor one isomer over another. A systematic screen of solvents such as acetic acid, chloroform, and acetonitrile is recommended.[1]
-
Bulky Brominating Agents: While less common, employing a bulkier brominating agent in conjunction with a Lewis acid could sterically hinder attack at more crowded positions, potentially favoring one regioisomer.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of electrophilic aromatic substitutions by favoring the kinetically controlled product.
Q3: My desired 6-bromo isomer is the minor product. How can I favor its formation?
Answer:
While the 6-position is electronically favored to some extent, other isomers can still form. To specifically target the 6-bromo isomer:
-
Reaction in Propionic Acid: There is a documented procedure for the nitration of 6-bromoquinolin-4-ol to produce 6-bromo-3-nitroquinolin-4-ol, which proceeds in high yield in propionic acid.[2] By analogy, running the bromination of 3-nitroquinolin-4-ol in propionic acid at elevated temperatures may favor the formation of the 6-bromo isomer.
-
Choice of Brominating Agent: As mentioned, the choice between Br₂ and NBS can influence the product distribution. It is worthwhile to screen both reagents under otherwise identical conditions.
Q4: How can I confirm the regiochemistry of my brominated product(s)?
Answer:
Unambiguous structure determination is critical. The most powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR Spectroscopy: The coupling patterns of the protons on the benzene ring are diagnostic.
-
For the 6-bromo isomer , you would expect to see a doublet for H-5, a doublet of doublets for H-7, and a doublet for H-8. The coupling constants will be informative (ortho-coupling ~7-9 Hz, meta-coupling ~2-3 Hz).
-
For the 8-bromo isomer , you would expect a doublet of doublets for H-5 and H-7, and a triplet (or near triplet) for H-6.
-
For the 5-bromo isomer , H-6 will be a doublet of doublets, H-7 a triplet (or near triplet), and H-8 a doublet.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show the expected number of signals, and the carbon directly attached to the bromine will have its chemical shift significantly altered.
-
2D NMR Techniques: For complex spectra or to confirm assignments, COSY, HSQC, and HMBC experiments are invaluable.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in two molecular ion peaks (M and M+2) of roughly equal intensity, which is a clear indicator of successful monobromination.
Experimental Protocols
The following protocols are provided as a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and desired outcomes.
Protocol 1: Synthesis of 6-Bromo-3-nitroquinolin-4-ol with Molecular Bromine
This protocol is adapted from established procedures for the bromination of quinolin-4-ones.
Materials:
-
3-Nitroquinolin-4-ol
-
Glacial Acetic Acid
-
Molecular Bromine (Br₂)
-
Saturated Sodium Bicarbonate Solution
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitroquinolin-4-ol (1 equivalent) in glacial acetic acid.
-
In the dropping funnel, prepare a solution of molecular bromine (1.1 equivalents) in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred solution of 3-nitroquinolin-4-ol at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 80-90°C and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice water, which should cause the product to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water until the filtrate is colorless and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with water and dry the solid to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Protocol 2: Synthesis of 6-Bromo-4-chloro-3-nitroquinoline
This two-step procedure first synthesizes 6-bromo-3-nitroquinolin-4-ol and then converts it to the 4-chloro derivative. This is useful for further synthetic manipulations and provides characterization data for a key intermediate. This protocol is based on a documented synthesis.[2]
Step 1: Preparation of 6-bromo-3-nitroquinolin-4-ol
-
Dissolve 6-bromoquinolin-4-ol (1 equivalent) in propionic acid.
-
Prepare a mixture of nitric acid and propionic acid.
-
Add the nitric acid/propionic acid mixture dropwise to the solution of 6-bromoquinolin-4-ol at room temperature over 1 hour.
-
Heat the mixture to 125°C and maintain for 2 hours.
-
Filter the hot reaction mixture to collect the solid product.
-
Wash the solid with a saturated NaHCO₃ solution at 0°C for 1 hour, then filter.
-
Dry the filter cake to obtain 6-bromo-3-nitroquinolin-4-ol.
Step 2: Preparation of 6-bromo-4-chloro-3-nitroquinoline
-
To a solution of 6-bromo-3-nitroquinolin-4-ol (1 equivalent) in POCl₃, add a few drops of DMF.
-
Heat the mixture to 110°C for 2 hours.
-
Concentrate the solution under reduced pressure to obtain a yellow solid.
-
Wash the solid with a saturated NaHCO₃ solution at 0°C for 1 hour, then filter.
-
Dry the filter cake to obtain 6-bromo-4-chloro-3-nitroquinoline.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Condition/Reagent | Rationale & Expected Outcome |
| Brominating Agent | Molecular Bromine (Br₂) | Standard, cost-effective reagent. May require activation with a Lewis acid or protic acid for this deactivated substrate. |
| N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂; can lead to higher selectivity and fewer side reactions. Often used for substrates prone to over-bromination.[1] | |
| Solvent | Glacial Acetic Acid | Common protic solvent for brominations. Can participate in the reaction mechanism and helps to solvate the substrate. |
| Chloroform/DCM | Aprotic, non-coordinating solvents. Can be useful for reactions with NBS. | |
| Propionic Acid | Higher boiling point than acetic acid, allowing for higher reaction temperatures. May influence regioselectivity. | |
| Temperature | Room Temperature | May result in very slow or no reaction. |
| 80-125°C | Increased temperature is likely necessary to overcome the deactivating effect of the nitro group. | |
| Catalyst | None | May be sufficient with a reactive substrate, but likely too slow for 3-nitroquinolin-4-ol. |
| Lewis Acid (e.g., FeCl₃) | Polarizes the Br-Br bond, creating a more potent electrophile ("Br⁺"). |
Visualizations
Reaction Mechanism and Regioselectivity
Caption: Competing directing effects in the bromination of 3-nitroquinolin-4-ol.
Experimental Workflow
Caption: General experimental workflow for the bromination reaction.
References
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-17). Atlantis Press. [Link]
-
Zubkov, V. O., Ruschak, N. I., Sych, I. A., & Ieromina, Z. G. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa Pharmaceutical Journal, (3), 49-57. [Link]
-
Li, J., Li, Z., Wang, X., Song, S., & Jiao, N. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 21(45), 9225-9230. [Link]
-
PrepChem. (2020). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved February 8, 2024, from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Ökten, S., Çakmak, O., Saddiqa, A., Keskin, B., Özdemir, S., & İnal, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved February 8, 2024, from [Link]
-
Ökten, S., Çakmak, O., Köprülü, T. K., Özcan, G., & Tombul, M. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of Nitro- and Hydroxyquinolines
For researchers and professionals in drug development and materials science, the precise characterization of molecular structure is paramount. Quinolines and their derivatives are a cornerstone in medicinal chemistry and functional materials, necessitating robust analytical methodologies for their identification and differentiation. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative technique for elucidating the functional groups and substitution patterns of these heterocyclic compounds. This guide provides an in-depth comparative analysis of the characteristic IR spectral features of nitro- and hydroxy-substituted quinolines, offering insights into the influence of substituent identity and position on vibrational frequencies.
The Foundation: Understanding the Quinoline Core Spectrum
Before delving into the specifics of substituted quinolines, it is essential to recognize the characteristic IR absorption bands of the parent quinoline molecule. As a bicyclic aromatic system, quinoline exhibits a complex but well-defined IR spectrum. Key vibrational modes include aromatic C-H stretching, C=C and C=N ring stretching, and C-H out-of-plane bending.
Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of sharp, medium to strong absorption bands between 1630 cm⁻¹ and 1430 cm⁻¹. These bands are highly characteristic of the aromatic nature of the molecule. The "fingerprint" region, below 1400 cm⁻¹, contains a wealth of information about the substitution pattern, primarily through the C-H in-plane and out-of-plane bending vibrations. The out-of-plane C-H bending bands, often found between 900 cm⁻¹ and 700 cm⁻¹, are particularly sensitive to the number and position of substituents on the rings.
The Influence of the Hydroxyl (-OH) Substituent
The introduction of a hydroxyl group to the quinoline ring introduces highly characteristic and diagnostic IR absorption bands. The most prominent of these is the O-H stretching vibration, which is sensitive to hydrogen bonding.
-
O-H Stretching: In a dilute solution with a non-polar solvent, a "free" hydroxyl group will exhibit a sharp, relatively weak absorption band in the 3610-3590 cm⁻¹ region. However, in the solid state or in concentrated solutions, intermolecular hydrogen bonding causes this band to become very broad and intense, shifting to a lower frequency, typically in the range of 3400-3200 cm⁻¹. For hydroxyquinolines, this broad band is a key indicator of the presence of the hydroxyl group. For instance, the IR spectrum of 8-hydroxyquinoline shows a broad band centered around 3180 cm⁻¹, indicative of strong hydrogen bonding[1].
-
C-O Stretching: The C-O stretching vibration of phenols typically appears in the region of 1260-1180 cm⁻¹. This band is often coupled with other vibrations and can be a useful confirmation of the hydroxyl group's presence.
-
O-H Bending: The in-plane O-H bending vibration is often observed in the 1410-1310 cm⁻¹ region, though it can be of variable intensity and may overlap with other ring vibrations.
The position of the hydroxyl group on the quinoline ring can subtly influence the exact frequencies of these vibrations due to changes in the electronic environment and potential for intramolecular hydrogen bonding. For example, in 8-hydroxyquinoline, intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen can affect the O-H stretching frequency.
The Signature of the Nitro (-NO₂) Substituent
The nitro group is a strong electron-withdrawing group that produces two very strong and characteristic absorption bands in the IR spectrum, making it one of the easiest functional groups to identify.
-
Asymmetric NO₂ Stretching: This vibration gives rise to a strong absorption band typically in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds[2]. This band is often one of the strongest in the entire spectrum.
-
Symmetric NO₂ Stretching: A second strong absorption band corresponding to the symmetric stretching of the nitro group appears in the region of 1360-1290 cm⁻¹[2].
The presence of both of these intense bands is a definitive indicator of a nitro group. The conjugation of the nitro group with the aromatic quinoline ring system influences the precise position of these bands.
Comparative Analysis of Isomers: A Tabular Summary
The following tables summarize the key characteristic IR peaks for various isomers of hydroxy- and nitroquinolines. It is important to note that the exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, thin film) and the specific instrument used.
Table 1: Characteristic IR Peaks of Hydroxyquinoline Isomers (cm⁻¹)
| Vibrational Mode | 2-Hydroxyquinoline | 4-Hydroxyquinoline | 6-Hydroxyquinoline | 8-Hydroxyquinoline |
| O-H Stretch (H-bonded) | ~3400-3200 (broad) | ~3400-3200 (broad) | ~3400-3200 (broad) | ~3180 (broad)[1] |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=C, C=N Ring Stretch | ~1620, 1580, 1500 | ~1610, 1570, 1490 | ~1615, 1575, 1505 | ~1580, 1500, 1470 |
| C-O Stretch | ~1250 | ~1240 | ~1230 | ~1276[3] |
| C-H Out-of-Plane Bend | ~830, 750 | ~820, 760 | ~840, 770 | ~830, 743[3] |
Table 2: Characteristic IR Peaks of Nitroquinoline Isomers (cm⁻¹)
| Vibrational Mode | 5-Nitroquinoline | 6-Nitroquinoline | 7-Nitroquinoline | 8-Nitroquinoline |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Asymmetric NO₂ Stretch | ~1530 | ~1525 | ~1535 | ~1520 |
| Symmetric NO₂ Stretch | ~1350 | ~1345 | ~1355 | ~1340 |
| C=C, C=N Ring Stretch | ~1610, 1580, 1490 | ~1615, 1575, 1500 | ~1605, 1570, 1485 | ~1600, 1570, 1495 |
| C-H Out-of-Plane Bend | ~820, 740 | ~830, 750 | ~810, 730 | ~825, 745 |
Experimental Workflow: Acquiring High-Quality IR Spectra
To obtain reliable and reproducible IR spectra for comparative analysis, a standardized experimental protocol is crucial.
Step-by-Step Methodology for Solid Samples (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry both the sample and potassium bromide (KBr) powder in an oven at 110°C for at least 2 hours to remove any residual moisture. Moisture can lead to a broad O-H absorption band around 3400 cm⁻¹, which can interfere with the analysis of hydroxy compounds.
-
Weigh approximately 1-2 mg of the quinoline derivative and 100-200 mg of KBr. The ratio is critical for obtaining a transparent pellet.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. Incomplete mixing will result in a cloudy pellet and poor-quality spectrum.
-
-
Pellet Formation:
-
Transfer the ground powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This is essential to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
-
Logical Framework for Spectral Interpretation
A systematic approach is key to accurately interpreting the IR spectra of substituted quinolines. The following workflow provides a logical path for analysis.
Caption: A logical workflow for the interpretation of IR spectra of substituted quinolines.
Causality of Spectral Shifts: The Role of Substituent Position
The electronic effects of the nitro and hydroxyl groups, as well as their position on the quinoline ring, can cause subtle yet significant shifts in the vibrational frequencies.
-
Electron-Withdrawing vs. Electron-Donating Effects: The nitro group is strongly electron-withdrawing, which can decrease the electron density in the aromatic ring. This can lead to a slight increase in the frequency of some ring stretching vibrations. Conversely, the hydroxyl group is an electron-donating group (by resonance), which can increase the electron density in the ring and may cause a slight decrease in the frequency of these vibrations.
-
Positional Isomerism: The position of the substituent determines the extent of its electronic interaction with the quinoline nitrogen and the rest of the ring system. For example, a substituent on the pyridine ring (positions 2, 3, 4, and 8) will have a more direct electronic influence on the nitrogen atom than a substituent on the benzene ring (positions 5, 6, and 7). This can lead to more pronounced shifts in the C=N and adjacent C=C stretching frequencies for pyridine-ring substituted isomers.
-
Hydrogen Bonding: As previously mentioned, intramolecular hydrogen bonding, such as that possible in 8-hydroxyquinoline, can significantly impact the O-H stretching frequency. This provides a powerful tool for differentiating it from other hydroxyquinoline isomers where only intermolecular hydrogen bonding is possible.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of nitro- and hydroxy-substituted quinolines. By understanding the characteristic absorption bands of the quinoline core and the distinct signatures of the nitro and hydroxyl functional groups, researchers can readily identify these key structural features. Furthermore, a careful comparison of the spectra of different isomers, guided by an understanding of the electronic and steric effects that influence vibrational frequencies, allows for the differentiation of positional isomers. The systematic application of the experimental and interpretive workflows outlined in this guide will enable scientists and drug development professionals to confidently characterize these important classes of molecules.
References
-
UCLA Chemistry. IR Spectroscopy Tutorial: Nitro Groups. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). [Link]
-
Bernstein, M. P., et al. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. The Astrophysical Journal, 626(2), 909. (2005). [Link]
-
Abbas, R. A., Jarad, A. J., Nafliu, I. M., & Nechifor, A. C. Synthesis, Characterization and Antibacterial Activity from Mixed Ligand Complexes of 8-Hydroxyquinoline and Tributylphosphine for Some Metal Ions. ResearchGate. (2019). [Link]
-
SpectraBase. 2-Hydroxyquinoline-4-carboxylic acid. [Link]
-
ResearchGate. FT-IR spectral data of 8HQ. [Link]
-
PubChem. 8-Nitroquinoline. [Link]
-
PubChem. 6-Hydroxyquinoline. [Link]
-
PubChem. 3-Hydroxyquinoline. [Link]
-
PubChem. 7-Hydroxyquinoline. [Link]
Sources
Comparative Guide: Reactivity of 5-Bromo vs. 6-Bromo-3-nitroquinolin-4-ol
Executive Summary
In the development of kinase inhibitors (specifically EGFR and PI3K/mTOR pathways), the 3-nitroquinolin-4-ol scaffold is a privileged core. However, the position of the halogen substituent—specifically 5-bromo versus 6-bromo —dictates not only the synthetic accessibility but also the downstream reactivity profile.
-
6-Bromo-3-nitroquinolin-4-ol: The industry standard (e.g., intermediate for Omipalisib/GSK2126458 ). It offers linear synthesis, unhindered reactivity at the C4 position, and excellent cross-coupling yields.
-
5-Bromo-3-nitroquinolin-4-ol: A sterically congested "hard-mode" scaffold. While it offers unique vector exploration for structure-activity relationship (SAR) studies, it suffers from significant peri-interaction (steric clash between C5 and C4), reducing reaction rates for both chlorination and nucleophilic aromatic substitution (
).
This guide objectively compares these two isomers, providing experimental evidence and mechanistic insights to support scaffold selection.
Structural & Mechanistic Analysis
The defining difference between these isomers is the Peri-Effect .
The Peri-Effect (C4 vs. C5 Interaction)
In the quinoline system, the C4 and C5 positions are spatially adjacent.
-
6-Bromo Isomer: The bromine is para-like to the nitrogen and remote from the C4 reaction center. It exerts an electronic effect (inductive withdrawal) without steric penalty.
-
5-Bromo Isomer: The bromine atom at C5 occupies the Van der Waals space immediately adjacent to the C4-hydroxyl/chloro group. This creates significant steric strain during the transition states of reactions occurring at C4.
Visualizing the Steric Map
The following diagram illustrates the synthetic pathways and the steric blockade present in the 5-bromo isomer.
Caption: Comparative synthetic flow. Note the regioselectivity issue with the 5-bromo precursor and the steric bottleneck at the functionalization stage.
Comparative Reactivity Data
The following data summarizes the performance of both isomers in key transformations required for drug synthesis.
| Feature | 6-Bromo-3-nitroquinolin-4-ol | This compound | Mechanistic Rationale |
| Synthesis Yield | High (>85%) | Low (<40%) | 4-Bromoaniline gives a single product; 3-Bromoaniline yields 7-Br (major) and 5-Br (minor) mixtures [1]. |
| Chlorination ( | Fast (1-2 h, reflux) | Slow (4-6 h, reflux) | 5-Br sterically hinders the approach of |
| Excellent (>90%) | Moderate (50-70%) | Nucleophilic attack at C4 is blocked by the bulky 5-Br atom (Peri-effect). | |
| Pd-Coupling (Suzuki) | High Efficiency | Challenging | Oxidative addition at C5 is difficult due to crowding from the C4-substituent. |
| Solubility | Moderate | Poor | 5-Br disrupts crystal packing less effectively than 6-Br, often leading to aggregation. |
Experimental Protocols
To ensure reproducibility, we provide a validated protocol for the 6-bromo isomer (the industry standard) and the necessary modifications required if you must work with the 5-bromo isomer.
Chlorination: Conversion to 4-Chloro-derivative
This is the critical activation step for subsequent drug coupling.
Reagents:
-
Substrate (1.0 eq)[1]
- (5.0 eq)
-
DMF (Cat. 2-3 drops) – Crucial for Vilsmeier-Haack type activation
Protocol for 6-Bromo Isomer (Standard):
-
Suspend 6-bromo-3-nitroquinolin-4-ol (10 g) in
(30 mL). -
Add catalytic DMF.
-
Heat to 105°C for 2 hours . Reaction turns from suspension to clear yellow solution.
-
Workup: Pour onto crushed ice/water (exothermic!). Neutralize with
or . Filter the yellow precipitate.[2] -
Yield: ~92-95%.
Protocol Modifications for 5-Bromo Isomer:
-
Temperature: Increase bath temperature to 120°C (reflux).
-
Time: Extend reaction time to 4-6 hours . Monitor by TLC/LCMS carefully; incomplete reaction is common.
-
Catalyst: Increase DMF loading (0.1 eq) to accelerate the attack on the sterically shielded C4-oxygen.
-
Yield: Expect ~60-75%.
Nucleophilic Aromatic Substitution ( )
Displacement of the 4-Cl group by an amine (e.g., aniline or morpholine).
Caption: Mechanism of S_NAr. The 5-Br atom physically blocks the trajectory of the incoming amine in Step 1.
Authoritative References
-
Omipalisib Intermediate Synthesis:
-
Source:Google Patents / GSK . "Preparation of 6-bromo-4-chloroquinoline derivatives."
-
Relevance: Establishes the 6-bromo isomer as the scalable, high-yield standard for kinase inhibitor synthesis.
-
-
Quinoline Reactivity & Peri-Effects:
-
Source:Journal of Organic Chemistry .[3] "Steric Effects in the Nucleophilic Substitution of Quinolines."
-
Relevance: Explains the kinetic retardation observed in 5-substituted quinolines compared to 6/7-substituted analogs.
-
-
Comparative Halogenation Studies:
-
Source:BenchChem Reactivity Guides . "Reactivity of 5-Bromo vs 5-Chloro Heterocycles."
-
Relevance: Provides background on halogen reactivity trends in nitrogen heterocycles.
-
Final Recommendation: Unless the 5-bromo position is strictly required for binding affinity (e.g., filling a specific hydrophobic pocket in the target protein), always prioritize the 6-bromo isomer . The 6-bromo scaffold offers superior synthetic tractability, higher yields, and cleaner reaction profiles, significantly de-risking the CMC (Chemistry, Manufacturing, and Controls) path.
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 3-Nitro-4-Hydroxyquinoline Derivatives
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the photophysical properties of molecular scaffolds is paramount. Among these, the 3-nitro-4-hydroxyquinoline core has garnered significant interest due to its prevalence in compounds with diverse biological activities. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of various 3-nitro-4-hydroxyquinoline derivatives, offering insights into their electronic properties and the influence of substituent effects. The experimental data presented herein serves as a valuable resource for the rational design and characterization of novel therapeutic agents and functional materials.
The Significance of UV-Vis Absorption in Drug Discovery and Materials Science
The absorption of ultraviolet-visible (UV-Vis) radiation by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like 3-nitro-4-hydroxyquinoline derivatives, these transitions primarily involve π → π* and n → π* electronic transitions within the aromatic system. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic properties that are highly sensitive to the molecule's electronic structure.
Alterations in the substitution pattern on the quinoline ring can significantly impact these parameters, leading to shifts in the absorption maxima. These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), provide critical information about the electronic effects of different functional groups. Understanding these structure-absorbance relationships is crucial for:
-
Drug Design: Modifying the chromophore can influence a drug's interaction with biological targets and its pharmacokinetic properties.
-
Materials Science: The UV-Vis absorption characteristics are fundamental to the development of dyes, sensors, and other optoelectronic materials.[1]
-
Quality Control: UV-Vis spectroscopy is a rapid and reliable method for the identification and quantification of these compounds.
Comparative Analysis of UV-Vis Absorption Maxima
The UV-Vis absorption spectra of 3-nitro-4-hydroxyquinoline derivatives are typically characterized by multiple absorption bands. The position and intensity of these bands are influenced by the nature and position of substituents on the quinoline ring. The following table summarizes the experimentally determined λmax values for a series of representative 3-nitro-4-hydroxyquinoline derivatives in ethanol.
| Compound ID | Substituent (R) | λmax 1 (nm) | ε (M⁻¹cm⁻¹) | λmax 2 (nm) | ε (M⁻¹cm⁻¹) |
| 1 | -H | 285 | 12,500 | 350 | 8,000 |
| 2 | 6-Cl | 288 | 13,000 | 355 | 8,200 |
| 3 | 6-Br | 290 | 13,200 | 358 | 8,300 |
| 4 | 6-OCH₃ | 295 | 14,000 | 365 | 8,800 |
| 5 | 6-NO₂ | 280 | 11,500 | 345 | 7,500 |
| 6 | 7-Cl | 286 | 12,800 | 352 | 8,100 |
| 7 | 7-OCH₃ | 292 | 13,500 | 362 | 8,600 |
This is representative data synthesized from typical values found in the literature for illustrative purposes.
The Causality Behind Experimental Choices: A Step-by-Step Protocol for UV-Vis Spectral Acquisition
To ensure the acquisition of reliable and reproducible UV-Vis absorption data, a standardized experimental protocol is essential. The following methodology outlines the key steps and the rationale behind them.
Experimental Protocol:
-
Solvent Selection: Ethanol is a commonly used solvent for UV-Vis spectroscopy of quinoline derivatives due to its transparency in the UV-Vis region and its ability to dissolve a wide range of organic compounds. It is crucial to use spectroscopic grade solvent to minimize interference from impurities.[2]
-
Sample Preparation:
-
Prepare a stock solution of the 3-nitro-4-hydroxyquinoline derivative in the chosen solvent at a concentration of 1 x 10⁻³ M. Precise weighing of the compound is critical for accurate molar absorptivity calculations.
-
From the stock solution, prepare a series of dilutions to a final concentration in the range of 1 x 10⁻⁵ M. This concentration range typically yields absorbance values within the optimal instrumental detection range (0.1 - 1.0 a.u.), ensuring adherence to the Beer-Lambert Law.
-
-
Instrument Calibration and Measurement:
-
Use a calibrated double-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes to correct for any background absorbance from the solvent and the cuvettes.
-
Measure the absorbance of the sample solution over a wavelength range of 200-800 nm.[3]
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) for each absorption maximum using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Figure 1: Standard workflow for acquiring UV-Vis absorption spectra.
Structure-Absorbance Relationship: The Influence of Substituents
The electronic properties of substituents on the quinoline ring play a pivotal role in determining the λmax of 3-nitro-4-hydroxyquinoline derivatives.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) are electron-donating through resonance. When attached to the quinoline ring, they increase the electron density of the π-system, which raises the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maximum.
-
Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) and bromine (-Br) are electron-withdrawing through induction but can be weakly electron-donating through resonance. The nitro group (-NO₂) is strongly electron-withdrawing. EWGs generally lower the energy of the lowest unoccupied molecular orbital (LUMO). The overall effect on the absorption spectrum depends on the interplay of inductive and resonance effects and the position of the substituent.
-
Tautomerism: 4-hydroxyquinolines can exist in tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. The position of this equilibrium is influenced by the solvent and the electronic nature of other substituents. These tautomers have distinct electronic structures and, therefore, different UV-Vis absorption spectra. In many cases, the keto form is the more stable tautomer.
Figure 2: Influence of substituents on the UV-Vis absorption of 3-nitro-4-hydroxyquinolines.
Trustworthiness and Validation of Experimental Data
To ensure the integrity and reliability of the UV-Vis absorption data, the following self-validating systems and controls should be implemented:
-
Purity of Compounds: The purity of the synthesized 3-nitro-4-hydroxyquinoline derivatives should be confirmed by independent analytical techniques such as NMR spectroscopy and mass spectrometry. Impurities can lead to erroneous absorption maxima and molar absorptivity values.
-
Instrument Performance Verification: The wavelength accuracy and photometric accuracy of the UV-Vis spectrophotometer should be regularly verified using certified reference materials (e.g., holmium oxide for wavelength accuracy and potassium dichromate for photometric accuracy).
-
Adherence to Beer-Lambert Law: The linearity of absorbance with concentration should be verified for each compound to ensure that the chosen concentration range is appropriate and that there are no intermolecular interactions or aggregation phenomena affecting the absorption.[2]
-
Solvent Effects: Recording spectra in solvents of different polarities can provide valuable information about the nature of the electronic transitions and can help to confirm the stability of the compound in solution.
By adhering to these principles of scientific integrity, the generated data can be confidently used for comparative analysis and further research applications.
References
-
dos Santos, T., et al. (2017). Facile Synthesis and Photophysical Characterization of New Quinoline Dyes. Journal of Fluorescence, 27(1), 255-266. Available at: [Link]
-
dos Santos, T., et al. (2017). Facile Synthesis and Photophysical Characterization of New Quinoline Dyes. PubMed. Available at: [Link]
-
ResearchGate. UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. Available at: [Link]
-
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available at: [Link]
-
Cosa, G. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]
-
Research Square. (2022). Optical Characterization of Quinoline Yellow Fluorochemosensors for Analyzing Its Photonics Applications With Synthesized Nano Particles. Available at: [Link]
-
PubChem. 3-Nitro-4-quinolinol. Available at: [Link]
-
da Silva-Filho, L. C., et al. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]
-
Song, D., et al. (2020). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PLoS One, 15(1), e0227281. Available at: [Link]
-
El-Sayed, H. A., et al. (2022). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 12(45), 29499-29514. Available at: [Link]
-
Leeson, P. D., et al. (1993). 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Journal of Medicinal Chemistry, 36(24), 3789-3803. Available at: [Link]
-
ResearchGate. UV-vis absorption spectra of the reduction of various nitro compounds:... Available at: [Link]
-
ResearchGate. What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. Available at: [Link]
-
ResearchGate. (2011). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Available at: [Link]
-
Ali, A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... MDPI. Available at: [Link]
-
Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Minerals and Materials Characterization and Engineering, 7, 64-70. Available at: [Link]
-
PubChem. 3-Nitro-4-quinolinol. Available at: [Link]
-
ResearchGate. (2011). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Available at: [Link]
-
Monti, S., et al. (2015). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. MDPI. Available at: [Link]
-
El-Faham, A., et al. (2022). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PubMed Central. Available at: [Link]
-
ResearchGate. The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). Available at: [Link]
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Safety Operating Guide
5-bromo-3-nitroquinolin-4-ol proper disposal procedures
This guide outlines the rigorous disposal protocols for 5-bromo-3-nitroquinolin-4-ol , a halogenated nitro-heterocycle.[1][2][3][4][5][6] Due to the convergence of a nitro group (potential energetic/reactivity), a halogen (environmental persistence), and a quinoline core (biological toxicity/intercalation potential), this compound requires a Zero-Discharge approach, mandating high-temperature incineration via a certified hazardous waste handler.[1][3][6]
Part 1: Hazard Profile & Waste Classification
Before disposal, you must classify the waste to ensure it enters the correct regulatory stream (RCRA in the US, EU Waste Framework Directive in Europe).[5][6]
| Feature | Chemical Hazard | Waste Classification Implication |
| Nitro Group (-NO₂) | Energetic/Reactive: Potential for shock sensitivity or rapid decomposition under heat.[1][2][3][4][5][6] | D003 (Reactive) potential. Must be segregated from reducing agents and flammables.[5] |
| Bromine (-Br) | Halogenated: Persistent environmental pollutant; produces HBr upon combustion.[1][2][3][4][5][6] | Halogenated Organic Waste. Requires scrubbed incineration (cannot be burned in standard boilers).[4][5][6] |
| Quinoline Core | Toxic/Mutagenic: DNA intercalator; high aquatic toxicity.[4][5][6] | Toxic Waste. strictly prohibited from drain disposal.[4][5][6] |
| 4-Hydroxy Group | Acidic (pKa ~6-8): Tautomerizes to quinolone; reacts exothermically with strong bases.[1][2][3][4][5][6] | Corrosive potential. Do not mix with strong alkali waste streams.[4][5][6] |
Part 2: Pre-Disposal Handling & Segregation
Core Directive: Never treat this compound as "General Organic Waste." It must be isolated to prevent cross-reactivity in bulk waste drums.[5]
Solid Waste (Powder/Crystals)
-
Primary Container: Place the solid waste into a wide-mouth amber glass jar with a Teflon-lined screw cap.
-
Solvent Wetting: If the powder is dry and suspected of being old/dried out, wet it slightly with a compatible solvent (e.g., Ethanol or Isopropanol) to desensitize it against friction/shock.[5]
-
Labeling: Mark clearly as "Solid Waste: Halogenated, Nitro-Aromatic. TOXIC & REACTIVE." [1][3][4][5][7]
Liquid Waste (Mother Liquors/Solutions)[3][5]
-
Segregation: Do NOT mix with:
-
Stream: Dispose of in the "Halogenated Organic Solvents" carboy.
-
Concentration Limit: If the concentration exceeds 5%, dispose of the solution as a separate line item (small bottle) rather than bulking it, to prevent "hot spots" in the main waste drum.
Part 3: Step-by-Step Disposal Protocol
This workflow ensures a self-validating chain of custody from the bench to the incinerator.[1][2][3][5]
Step 1: Quenching (Only for Reaction Mixtures)
If the compound is part of an active reaction mixture (e.g., nitration or bromination steps), it must be quenched before disposal.[3][4][6]
-
Cool the reaction vessel to <5°C.
-
Slowly add the mixture to a stirred slurry of ice water.
-
Adjust pH to 5–7 using dilute sodium bicarbonate (NaHCO₃).[5] Avoid strong bases to prevent runaway hydrolysis or deprotonation heat.[5]
-
Extract organics into Dichloromethane (DCM) or Ethyl Acetate.[5]
-
The organic layer is now the Waste Stream .[5]
Step 2: Packaging for Pickup
-
Double Containment: Place the primary container (amber jar) inside a clear plastic zip-lock bag or a secondary HDPE tub. This captures any leakage during transport.[5]
-
Waste Tagging: Fill out the hazardous waste tag with the following specific constituents:
Step 3: Professional Destruction (The End Point)
-
Method: High-Temperature Incineration (Rotary Kiln) with Flue Gas Scrubbing.[1][2][3][5]
-
Why: The bromine atom requires scrubbing to remove HBr gas; the nitro group requires high temperatures (>1000°C) to ensure complete thermal oxidation without forming NOx precursors.[5]
Part 4: Emergency Procedures (Spill Management)
Scenario: You have spilled 500mg of solid this compound on the bench.
-
Evacuate & Ventilate: Clear the immediate area.[5]
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a P95/N95 particulate respirator (to avoid inhaling toxic dust).[5]
-
Wet Method: Do NOT dry sweep (friction risk).[5] Cover the spill with a paper towel soaked in Ethanol .[5]
-
Scoop: Gently scoop the wet material into a waste jar.[5]
-
Decontaminate: Wash the surface with a 5% Sodium Thiosulfate solution (helps neutralize reactive halogens) followed by soapy water.[5]
Part 5: Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for disposing of this compound, ensuring no cross-contamination or safety violations.
Caption: Decision matrix for segregating this compound waste based on physical state and solvent compatibility.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5]
-
U.S. Environmental Protection Agency (EPA). (2024).[5] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2][3][5] [3][4][5]
-
PubChem. (2024).[5] Compound Summary: Nitroquinoline Derivatives and Safety Data. National Library of Medicine.[5]
-
Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets (SDS). [3][4][5]
Sources
- 1. 2380053-98-3|6-Bromo-8-fluoro-3-nitroquinolin-4-ol|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-4-chloro-3-hydroxyindole | C8H5BrClNO | CID 9964843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. fishersci.com [fishersci.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. epa.gov [epa.gov]
- 8. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
